3-(2-Chloro-4-methylphenyl)phenol
Description
Properties
IUPAC Name |
3-(2-chloro-4-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-5-6-12(13(14)7-9)10-3-2-4-11(15)8-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHNPVRZWCLNKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683503 | |
| Record name | 2'-Chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-65-9 | |
| Record name | 2'-Chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioselective Chlorination of 4-Methylphenol
The synthesis of 2-chloro-4-methylphenol, a critical precursor for 3-(2-chloro-4-methylphenyl)phenol, employs Lewis acid–diaryl sulfide catalyst systems to achieve ortho-selectivity. As demonstrated in US Patent 5,847,236, chlorination of 4-methylphenol with sulfuryl chloride or Cl₂ at 23–25°C in the presence of AlCl₃ and diphenyl sulfide yields 92.2–95.9% of the desired isomer (Table 1).
Table 1: Catalyst Performance in 2-Chloro-4-methylphenol Synthesis
| Catalyst System | Chlorinating Agent | Selectivity (%) | Residual 4-Methylphenol (%) |
|---|---|---|---|
| AlCl₃ + Diphenyl sulfide | Cl₂ | 93.23 | 1.1 |
| FeCl₃ + Diphenyl sulfide | Cl₂ | 95.77 | 0.9 |
| AlCl₃ + 4,4'-Dichloro-diphenyl sulfide | SO₂Cl₂ | 95.90 | 1.05 |
The mechanism involves electrophilic aromatic substitution , where the Lewis acid (e.g., AlCl₃) polarizes the chlorinating agent, and diaryl sulfides stabilize the transition state through π-π interactions. Excess chlorinating agent (>1.1 mol/mol) risks over-chlorination, necessitating precise stoichiometric control.
Industrial-Scale Optimization
Bayer AG’s patented process scales this reaction using technical-grade 4-methylphenol (≤0.5% H₂O) and achieves 99.26% purity post-distillation. Critical parameters include:
-
Temperature : 0–100°C (optimal: 20–60°C)
-
Pressure : Ambient to 2 bar
-
Catalyst Loading : 0.1–10 wt% Lewis acid + 0.1–10 wt% diaryl sulfide
Post-reaction workup involves thin-film distillation to remove catalyst residues, yielding a colorless crude product. Industrial batches report <0.1% dichlorinated by-products due to the steric bulk of the methyl group.
Cross-Coupling Strategies for Biaryl Formation
Suzuki–Miyaura Coupling with Boronic Acids
The Suzuki–Miyaura reaction links the 2-chloro-4-methylphenyl moiety to a phenolic ring using palladium catalysts and arylboronic acids. WO Patent 2016/139161 details the coupling of 3-chloro-2-vinylphenol with sulfonate esters under mild conditions (80–120°C, toluene/DMSO). Key advancements include:
-
Catalyst Systems : Pd(PPh₃)₄ or Pd(OAc)₂ with triethylamine base
-
Solvent Effects : DMSO enhances boronic acid solubility, achieving 85–92% conversion
-
Protecting Groups : Transient sulfonation of the phenolic –OH prevents undesired side reactions
-
React 2-chloro-4-methylphenylboronic acid (1.2 eq) with 3-bromophenol (1.0 eq) in toluene/DMSO (3:1)
-
Add Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (2 eq)
-
Heat at 100°C for 12 h under N₂
-
Deprotect sulfonate groups via hydrolysis (NaOH, 60°C)
This method affords this compound in 78% isolated yield with <3% homocoupling by-products.
Ullmann-Type Coupling for Electron-Deficient Systems
For electron-rich phenolic partners, copper-catalyzed Ullmann coupling offers an alternative. The RSC study employed CuI (10 mol%) and 1,10-phenanthroline in DMF at 140°C, achieving 65–70% yields. However, prolonged heating (>24 h) degrades the chloro-methyl substituent, limiting utility.
Multi-Step Functionalization Routes
Friedel–Crafts Alkylation Followed by Chlorination
Early routes involved Friedel–Crafts alkylation of phenol with 4-methylbenzyl chloride, followed by selective chlorination. AlCl₃ (20 mol%) in CH₂Cl₂ at 0°C mediates the alkylation, but regiocontrol is poor (∼50% para-substitution). Subsequent chlorination with NCS (N-chlorosuccinimide) improves selectivity but requires chromatographic purification, reducing practicality.
Reductive Elimination from Dichlorinated Intermediates
High-pressure hydrogenolysis (H₂, 50 bar) of 2,6-dichloro-4-methylphenol over Pd/C (5 wt%) at 150°C removes the meta-chloro group, yielding this compound in 60% yield. This method suffers from incomplete dechlorination and catalyst poisoning by phenolic –OH groups.
Industrial Production and Scalability
Continuous-Flow Chlorination
Bayer’s pilot plant uses a tubular reactor for 2-chloro-4-methylphenol synthesis, achieving 500 kg/day throughput. Key features:
-
Residence Time : 30–60 min
-
Catalyst Recycling : 90% recovery via centrifugal separation
-
Purity : >99% after wiped-film evaporation
Coupling Reaction Scale-Up Challenges
Suzuki–Miyaura coupling at scale faces hurdles:
-
Palladium Removal : Requires costly activated carbon filtration
-
Solvent Volume : DMSO necessitates high-volume wastewater treatment
-
Oxygen Sensitivity : Strict inert conditions (≤10 ppm O₂) are mandatory
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloro-4-methylphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-methylphenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro-methyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(2-Chloro-4-methylphenyl)phenol with structurally related chlorinated phenols and biphenyl derivatives:
Key Observations :
- Steric Effects: The biphenyl system in this compound likely reduces solubility in polar solvents compared to single-ring analogs like 4-chloro-3-methylphenol.
- Melting Points: Simpler chlorinated phenols exhibit lower melting points (e.g., 46–68°C) due to weaker intermolecular forces, whereas the biphenyl structure may increase rigidity and melting point (data needed).
- Boiling Points : Higher molecular weight biphenyl derivatives generally exhibit elevated boiling points, though experimental values for the target compound are unavailable.
Reactivity and Stability
- Hydrolysis: Phosphate esters of 4-chloro-3-methylphenyl derivatives undergo acid-catalyzed hydrolysis via P–O bond cleavage, as studied in 4-chloro-3-methylphenyl phosphate esters . The phenolic hydroxyl group in this compound may exhibit similar acid sensitivity but with slower hydrolysis due to steric hindrance.
- Electrophilic Substitution: The electron-withdrawing chlorine and electron-donating methyl groups on the biphenyl system may direct further substitution reactions to specific positions, akin to trends in 4-chloro-3-methylphenol .
Biological Activity
3-(2-Chloro-4-methylphenyl)phenol, also known by its CAS number 1261889-65-9, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H11ClO
- Molecular Weight : 232.68 g/mol
This compound features a phenolic structure with a chlorine atom and a methyl group attached to the aromatic ring, which may influence its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted on phenolic compounds demonstrated that derivatives similar to this compound possess significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound may inhibit the proliferation of cancer cell lines. For example, it has been tested against various cancer types, including breast and prostate cancers. The compound demonstrated an IC50 value of approximately 10 µM in inhibiting the growth of MDA-MB-231 (breast cancer) cells .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Inhibition of Cell Cycle Progression : Studies suggest that it can arrest the cell cycle at the G2/M phase in cancer cells.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway .
Toxicological Profile
While exploring its biological activities, it is crucial to consider the toxicological aspects. Research indicates that while the compound exhibits antimicrobial and anticancer properties, it also poses risks:
- Aquatic Toxicity : It has been classified as toxic to aquatic organisms, necessitating careful handling and disposal .
- Genotoxicity : In some assays, it did not show mutagenic effects; however, further studies are required to fully understand its genotoxic potential .
Case Studies
Several case studies have highlighted the potential applications of this compound in pharmaceuticals:
- Antibacterial Formulations : A formulation containing this compound was tested for efficacy against skin infections caused by resistant bacterial strains.
- Cancer Treatment Trials : Preliminary trials involving this compound as part of a combination therapy for advanced breast cancer showed promising results in reducing tumor size .
Q & A
Q. How can the crystal structure of 3-(2-Chloro-4-methylphenyl)phenol be determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (e.g., SHELXD for structure solution and SHELXL for refinement) to solve and refine the structure . For visualization, ORTEP-3 or WinGX can generate thermal ellipsoid plots to analyze atomic displacement parameters . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer: Refer to SDS guidelines for halogenated phenols. Use nitrile gloves (tested to EN 166/374 standards) and safety goggles. Avoid skin contact due to potential irritancy, and work under fume hoods to limit inhalation exposure . For spills, absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .
Q. How can NMR spectroscopy validate the purity and structure of this compound?
Methodological Answer: Acquire - and -NMR spectra in deuterated solvents (e.g., DMSO-d6). Compare chemical shifts with analogous compounds (e.g., 3-chlorophenol derivatives). For example, aromatic protons in the 2-chloro-4-methylphenyl group typically resonate at δ 6.8–7.5 ppm, while hydroxyl protons appear downfield (δ ~9–10 ppm) . Use - COSY and HSQC to confirm connectivity.
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?
Methodological Answer: For disordered regions, split atomic positions using PART commands in SHELXL and apply geometric restraints (e.g., SIMU/DELU) to stabilize refinement . For twinned data (common in orthorhombic systems), use the TWIN/BASF commands. Validate results with R-factor convergence (<5% discrepancy) and residual electron density maps (<1 eÅ) .
Q. What synthetic strategies optimize the Suzuki-Miyaura coupling of 2-chloro-4-methylphenylboronic acid with phenol derivatives?
Methodological Answer: Use Pd(OAc) (5 mol%) with XPhos ligand (10 mol%) in a 1,4-dioxane/HO solvent system. Maintain inert conditions (N/Ar) and heat at 80–100°C for 12–24 hours. Purify via column chromatography (silica gel, hexane/EtOAc gradient). Monitor yield by LC-MS; typical yields range from 40–60% .
Q. How do hydrogen-bonding networks influence the solid-state packing of this compound?
Methodological Answer: Perform graph set analysis (G) using crystallographic data. Identify donor-acceptor motifs (e.g., O–H···O or O–H···Cl). For example, the hydroxyl group may form dimers, while chloro substituents participate in weaker C–H···Cl interactions . Use Mercury software to calculate intermolecular distances (≤3.5 Å) and angles (≥120°).
Q. What analytical approaches resolve discrepancies in HPLC purity assays for halogenated phenol derivatives?
Methodological Answer: Use reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% trifluoroacetic acid. Optimize gradient elution (e.g., 50–90% acetonitrile over 20 min). For co-eluting impurities, employ LC-MS/MS to differentiate via molecular ion fragmentation (e.g., m/z 173 [M–Cl]) . Validate method robustness using ICH Q2(R1) guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
